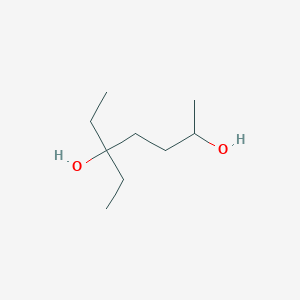
2-Acetyl-4-methyl-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Acetyl-4-methyl-pentanoic acid” is an organic compound . It belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-methyl-pentanoic acid has been used in a variety of scientific research applications. It has been used in the study of enzymes involved in the metabolism of amino acids, such as the enzyme alanine aminotransferase. This compound has also been used to study the effects of various drugs on the nervous system, as well as to study the effects of various hormones on the body. In addition, this compound has been used in the study of the effects of various toxins on the body.
Wirkmechanismus
Target of Action
The primary target of 2-Acetyl-4-methyl-pentanoic acid, also known as leucine , is the branched-chain aminotransferase (BCAT) enzyme . This enzyme catalyzes the first reaction in the catabolic pathway of branched-chain amino acids .
Mode of Action
The BCAT enzyme catalyzes a reversible transamination reaction that converts branched-chain amino acids into branched-chain ketoacids . In this process, this compound (leucine) is converted into a branched-chain ketoacid .
Biochemical Pathways
The branched-chain ketoacid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of branched-chain ketoacids to produce branched-chain acyl-CoA intermediates . These intermediates then follow separate catabolic pathways . Similar to fatty acid oxidation, leucine produces acetyl-CoA .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (admet) properties of this compound are crucial for understanding its bioavailability and potential therapeutic effects .
Result of Action
The result of the action of this compound involves the production of acetyl-CoA, a key molecule in metabolism that plays a significant role in energy production . The biochemical phenotype is characterized by the accumulation of the substrate to the deficient enzyme and its carnitine and/or glycine derivatives .
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetyl-4-methyl-pentanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a long shelf life. In addition, this compound is relatively stable and can be stored at room temperature. However, this compound is also known to have some limitations. It is not very soluble in water, and it can be difficult to work with in certain laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Acetyl-4-methyl-pentanoic acid. One potential direction is to further explore the biochemical and physiological effects of this compound, and to investigate its potential therapeutic applications. Additionally, further research could be conducted to explore the mechanism of action of this compound, and to identify potential new uses for this compound in scientific research. Finally, further research could be conducted to investigate the potential toxicity of this compound, and to develop methods for safely using this compound in laboratory experiments.
Synthesemethoden
2-Acetyl-4-methyl-pentanoic acid can be synthesized from ethyl acetoacetate and methyl pentanoate, through a series of chemical reactions involving the formation of an enamine intermediate. The enamine intermediate is then hydrolyzed to form this compound. In addition, this compound can also be synthesized from ethyl acetoacetate and ethyl propionate, through a similar series of reactions.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-acetyl-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)4-7(6(3)9)8(10)11/h5,7H,4H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAODCCSGXMVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(4-Piperidinyloxy)phenyl]acetamide](/img/structure/B6319974.png)




